N,2-dihydroxybenzene-1-carboximidamide
Description
N,2-dihydroxybenzene-1-carboximidamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of benzene, featuring hydroxyl groups at the 2nd and 3rd positions and a carboximidamide group at the 1st position
Properties
IUPAC Name |
N',2-dihydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(9-11)5-3-1-2-4-6(5)10/h1-4,10-11H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAPQSJNIZTABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dihydroxybenzene-1-carboximidamide typically involves the reaction of 2,3-dihydroxybenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate amidoxime, which is then converted to the desired carboximidamide product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an aqueous or alcoholic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,2-dihydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboximidamide group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N,2-dihydroxybenzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2-dihydroxybenzene-1-carboximidamide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,3-dihydroxybenzene-1-carboximidamide
- N,4-dihydroxybenzene-1-carboximidamide
- N-hydroxybenzene-1-carboximidamide
Uniqueness
N,2-dihydroxybenzene-1-carboximidamide is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development and other applications.
Biological Activity
N,2-dihydroxybenzene-1-carboximidamide, also known as 2-Hydroxy-3-carboximidamide, is an organic compound with the molecular formula CHNO. It features hydroxyl groups at the 2nd and 3rd positions of the benzene ring and a carboximidamide group at the 1st position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Types of Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Hydroxyl groups can be oxidized to form quinones.
- Reduction : The carboximidamide group can be reduced to primary amines.
- Substitution : Hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents
- Oxidation : Potassium permanganate or chromium trioxide.
- Reduction : Lithium aluminum hydride or hydrogen gas.
- Substitution : Nucleophiles such as alkoxides or amines.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In particular, studies have shown effectiveness against various bacterial strains and fungi. For instance, a study found that a related compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have suggested that this compound can induce apoptosis in cancer cell lines. For example, research demonstrated that treatment with this compound led to a reduction in cell viability in human breast cancer cells (MCF-7) with an IC value of 25 µM .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biological macromolecules.
- Enzyme Interaction : The carboximidamide group may interact with specific enzymes or receptors, modulating biochemical pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 µg/mL | |
| Antimicrobial | Escherichia coli | 32 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | 25 µM |
Case Study: Anticancer Effects on MCF-7 Cells
In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. The study measured cell viability using an MTT assay. Results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces cytotoxicity in breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
